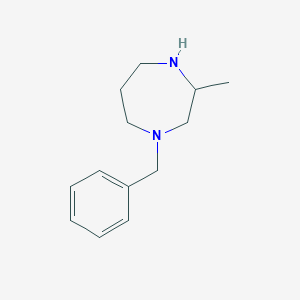

1-Benzyl-3-methyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-methyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C13H20N2. It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-3-methyl-1,4-diazepan-2-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method involves the cyclization of N-benzyl-N-methyl-1,3-diaminopropane under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques .

化学反応の分析

Types of Reactions: 1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives.

科学的研究の応用

Chemical and Biological Applications

Chemical Synthesis

1-Benzyl-3-methyl-1,4-diazepane serves as a crucial building block in organic synthesis, particularly in the development of complex heterocyclic compounds. Its unique structural features allow chemists to create diverse chemical libraries for drug discovery and development. The compound can undergo multiple reactions, including oxidation, reduction, and substitution, leading to various derivatives with potential applications in pharmaceuticals and fine chemicals.

Biological Research

The compound has garnered attention for its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against Escherichia coli, with a minimal inhibitory concentration (MIC) that suggests effectiveness at low concentrations. This property is particularly relevant in combating antibiotic-resistant bacterial strains.

- Efflux Pump Inhibition : It acts as an efflux pump inhibitor (EPI), targeting resistance-nodulation-cell division (RND) efflux pumps in bacteria. By inhibiting these pumps, the compound enhances the efficacy of antibiotics such as levofloxacin.

- Interaction with Enzymes : The compound interacts with enzymes like imine reductases, facilitating biochemical pathways related to antibiotic resistance and cellular metabolism.

Pharmacological Applications

Neuropharmacology

This compound has potential applications in treating neurological disorders due to its activity as a sigma receptor ligand. Its selective binding to sigma receptors may lead to therapeutic developments for conditions such as anxiety and depression.

Pharmaceutical Development

The compound is being explored as a pharmacophore in designing new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity, making it a valuable candidate for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its role as a precursor for various industrial compounds highlights its versatility and importance in chemical manufacturing.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Enables diverse chemical libraries for drug discovery |

| Biological Research | Antimicrobial agent | Significant activity against E. coli |

| Efflux pump inhibitor | Enhances antibiotic efficacy | |

| Enzyme interaction | Modulates antibiotic resistance pathways | |

| Pharmacology | Sigma receptor ligand | Potential treatment for anxiety and depression |

| Pharmacophore for new drugs | Structure modification enhances activity | |

| Industrial Use | Production of specialty chemicals | Intermediate for agrochemicals and pharmaceuticals |

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial properties against various strains of bacteria. The MIC values indicated effective inhibition at relatively low concentrations, showcasing its potential utility in addressing antibiotic-resistant infections.

Case Study 2: Neuropharmacological Effects

Research involving derivatives of this compound revealed selective binding to sigma receptors. This binding affinity suggests potential therapeutic applications in treating neuropsychiatric disorders such as anxiety and depression.

Case Study 3: Synthetic Applications

In synthetic chemistry, the compound has been used successfully as a lead compound for developing chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination processes. This method highlights its role in producing pharmacologically relevant compounds with high enantioselectivity.

作用機序

The mechanism of action of 1-benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

- 1-Benzyl-2-methyl-1,4-diazepane

- 1-Benzyl-6-methyl-1,4-diazepane

- 1-Benzyl-5-methyl-1,4-diazepane

Comparison: 1-Benzyl-3-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .

生物活性

1-Benzyl-3-methyl-1,4-diazepane is a synthetic compound belonging to the diazepane class, characterized by its seven-membered ring structure containing two nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as it relates to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2, and it features a benzyl group attached to a diazepane ring. The presence of the benzyl group and the methyl substitution at the 3-position significantly influence its pharmacological properties.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Orexin Receptor Antagonism : This compound has been investigated for its role as an antagonist for orexin receptors, which are crucial in regulating sleep and appetite. The antagonism of these receptors suggests potential therapeutic applications in treating insomnia and obesity.

- Anti-inflammatory Properties : Similar diazepane derivatives have shown promise in exhibiting anti-inflammatory effects, potentially making them candidates for treating inflammatory conditions.

- Anti-cancer Potential : Preliminary studies suggest that compounds with similar structures may have anti-cancer properties, indicating that this compound could be explored further in oncology research.

Case Studies

-

Orexin Receptor Study :

- A study conducted on the interaction of this compound with orexin receptors demonstrated significant binding affinity. Functional assays indicated that this compound effectively inhibited orexin-induced signaling pathways, suggesting its potential use in managing sleep disorders.

-

Anti-inflammatory Activity :

- In vitro studies revealed that this compound reduced pro-inflammatory cytokine production in human immune cells. This activity was assessed using ELISA assays to quantify cytokine levels post-treatment.

-

Cancer Cell Line Studies :

- The compound was tested against several cancer cell lines, including breast and lung cancer models. Results showed a dose-dependent reduction in cell viability, leading to further investigations into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane | Diazepane ring with hydroxymethyl group | Explored for anti-inflammatory properties |

| 2-Methyl-5-benzyl diazepane | Benzyl group present | Potentially different receptor interactions due to methyl placement |

| 3-(tert-butyl)-2-benzodiazepine | Benzodiazepine core | Exhibits distinct anxiolytic properties |

特性

IUPAC Name |

1-benzyl-3-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECKXKOOXAGCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。